Cas no 2108457-78-7 (3-Azetidin-3-yl-4-(2-methoxyethyl)-4H-1,2,4-triazole bis(trifluoroacetate))

3-Azetidin-3-yl-4-(2-methoxyethyl)-4H-1,2,4-triazole bis(trifluoroacetate) 化学的及び物理的性質

名前と識別子

-

- 3-Azetidin-3-yl-4-(2-methoxyethyl)-4H-1,2,4-triazole bis(trifluoroacetate)

-

- MDL: MFCD29035026

- インチ: 1S/C8H14N4O.2C2HF3O2/c1-13-3-2-12-6-10-11-8(12)7-4-9-5-7;2*3-2(4,5)1(6)7/h6-7,9H,2-5H2,1H3;2*(H,6,7)

- InChIKey: FGYRIOPDIYAIJE-UHFFFAOYSA-N

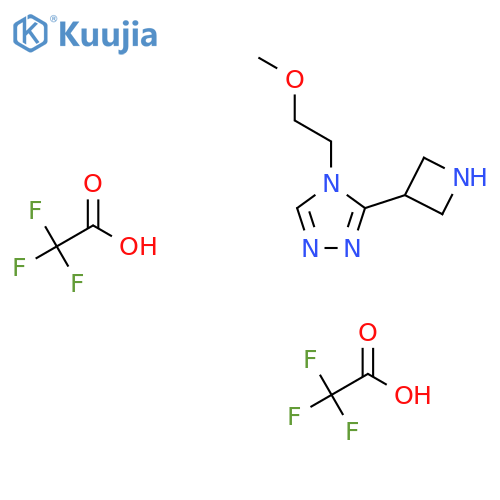

- SMILES: FC(C(=O)O)(F)F.FC(C(=O)O)(F)F.O(C)CCN1C=NN=C1C1CNC1

計算された属性

- 水素結合ドナー数: 3

- 氢键受体数量: 14

- 重原子数量: 27

- 回転可能化学結合数: 4

- 複雑さ: 246

- トポロジー分子極性表面積: 127

3-Azetidin-3-yl-4-(2-methoxyethyl)-4H-1,2,4-triazole bis(trifluoroacetate) Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| abcr | AB418240-1g |

3-Azetidin-3-yl-4-(2-methoxyethyl)-4H-1,2,4-triazole bis(trifluoroacetate); . |

2108457-78-7 | 1g |

€397.00 | 2024-06-07 | ||

| TRC | A139190-500mg |

3-Azetidin-3-yl-4-(2-methoxyethyl)-4H-1,2,4-triazole bis(trifluoroacetate) |

2108457-78-7 | 500mg |

$ 620.00 | 2022-06-08 | ||

| TRC | A139190-250mg |

3-Azetidin-3-yl-4-(2-methoxyethyl)-4H-1,2,4-triazole bis(trifluoroacetate) |

2108457-78-7 | 250mg |

$ 375.00 | 2022-06-08 | ||

| Ambeed | A777687-1g |

3-AZetidin-3-yl-4-(2-methoxyethyl)-4h-1,2,4-triazole bis(trifluoroacetate) |

2108457-78-7 | 95% | 1g |

$356.0 | 2024-07-28 | |

| abcr | AB418240-500mg |

3-Azetidin-3-yl-4-(2-methoxyethyl)-4H-1,2,4-triazole bis(trifluoroacetate); . |

2108457-78-7 | 500mg |

€333.00 | 2024-06-07 | ||

| abcr | AB418240-1 g |

3-Azetidin-3-yl-4-(2-methoxyethyl)-4H-1,2,4-triazole bis(trifluoroacetate); . |

2108457-78-7 | 1 g |

€406.00 | 2023-07-19 | ||

| abcr | AB418240-500 mg |

3-Azetidin-3-yl-4-(2-methoxyethyl)-4H-1,2,4-triazole bis(trifluoroacetate) |

2108457-78-7 | 500MG |

€313.80 | 2023-02-03 |

3-Azetidin-3-yl-4-(2-methoxyethyl)-4H-1,2,4-triazole bis(trifluoroacetate) 関連文献

-

1. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209

-

Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969

-

Yong-Qing Huang,Huai-Ying Chen,Yang Wang,Yong-He Ren,Zong-Ge Li,Lu-Chao Li,Yan Wang RSC Adv., 2018,8, 21444-21450

-

Qiurong Shi,Younghwan Cha,Yang Song,Jung-In Lee,Chengzhou Zhu,Xiaoyu Li,Min-Kyu Song,Dan Du,Yuehe Lin Nanoscale, 2016,8, 15414-15447

-

Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087

-

Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764

-

Panteleimon G. Takis,Vasilios S. Melissas,Anastassios N. Troganis New J. Chem., 2012,36, 1866-1878

3-Azetidin-3-yl-4-(2-methoxyethyl)-4H-1,2,4-triazole bis(trifluoroacetate)に関する追加情報

3-Azetidin-3-yl-4-(2-methoxyethyl)-4H-1,2,4-triazole bis(trifluoroacetate): A Comprehensive Overview

The compound 3-Azetidin-3-yl-4-(2-methoxyethyl)-4H-1,2,4-triazole bis(trifluoroacetate), identified by the CAS number 2108457-78-7, is a highly specialized organic compound with significant applications in the field of medicinal chemistry and materials science. This compound is notable for its unique structural features and its potential in various research and industrial contexts. The triazole core of the molecule is a well-known heterocyclic structure that has been extensively studied for its versatile reactivity and stability. The presence of the azetidine ring further enhances the compound's functional diversity, making it a valuable tool in modern chemical synthesis.

Recent studies have highlighted the importance of triazole-based compounds in drug discovery and development. The bis(trifluoroacetate) salt form of this compound is particularly advantageous due to its high solubility and stability under various reaction conditions. This makes it an ideal candidate for use in peptide synthesis, where precise control over reaction conditions is crucial. Additionally, the methoxyethyl substituent introduces a hydrophilic character to the molecule, which can be exploited in designing drug delivery systems with enhanced bioavailability.

One of the most promising areas of research involving this compound is its application in click chemistry. The triazole ring is a key component in the formation of covalent bonds through copper-catalyzed azide–alkyne cycloaddition (CuAAC) reactions. This has led to its use in constructing complex molecular architectures with high precision. Recent advancements in click chemistry have further expanded the utility of this compound, enabling its integration into bioconjugation strategies and materials science applications such as polymer synthesis and surface modification.

The structural versatility of 3-Azetidin-3-yl-4-(2-methoxyethyl)-4H-1,2,4-triazole bis(trifluoroacetate) also makes it a valuable intermediate in organic synthesis. Its ability to participate in multiple reaction pathways allows chemists to design and synthesize a wide range of derivatives with tailored properties. For instance, modifications to the azetidine ring or the methoxyethyl group can lead to compounds with improved pharmacokinetic profiles or enhanced catalytic activity.

In terms of industrial applications, this compound has found utility in the development of advanced materials such as stimuli-responsive polymers and self-healing materials. The triazole moiety plays a critical role in these applications by providing sites for cross-linking and dynamic covalent bonding. Recent research has demonstrated that incorporating this compound into polymer networks can significantly improve their mechanical properties and responsiveness to external stimuli.

From an environmental perspective, the synthesis and use of this compound are designed to minimize ecological impact. Its high stability under standard reaction conditions reduces the likelihood of unwanted byproducts, while its efficient solubility ensures that it can be used in minimal quantities without compromising reaction outcomes. These characteristics align with current trends toward sustainable chemical practices.

In conclusion, 3-Azetidin-3-yl-4-(2-methoxyethyl)-4H-1,2,4-triazole bis(trifluoroacetate) (CAS No: 2108457-78-7) is a multifaceted compound with a wide range of applications across various scientific disciplines. Its unique structure and functional groups make it an invaluable tool in modern chemistry, offering researchers and industry professionals alike a versatile platform for innovation.

2108457-78-7 (3-Azetidin-3-yl-4-(2-methoxyethyl)-4H-1,2,4-triazole bis(trifluoroacetate)) Related Products

- 500912-12-9(2-Fluoro-6-methoxybenzoyl chloride)

- 2228152-58-5(1-(2-chloro-4-methylphenyl)cyclobutylmethanol)

- 736150-08-6(N-(4-bromo-3-methylphenyl)-5,6-dichloropyridine-3-carboxamide)

- 1805927-05-2(3-(Aminomethyl)-4-iodo-2-methoxy-6-(trifluoromethoxy)pyridine)

- 1000506-37-5(2-(Isoquinolin-8-yl)ethan-1-ol)

- 2308478-77-3(2-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobutanoic acid)

- 1220021-42-0(3-Azetidinyl cyclopentanecarboxylate)

- 2172180-99-1(1-(5-cyclopropylpyridin-3-yl)sulfanyl-4-methylpentan-2-one)

- 1060807-25-1(1-(2-methoxy-3-pyridyl)ethanamine)

- 936329-95-2(Potassium ((Diethylamino)methyl)trifluoroborate)